Cas no 906744-11-4 (3-(Piperidin-4-yloxy)benzamide hydrochloride)

3-(Piperidin-4-yloxy)benzamide hydrochloride is a synthetic organic compound featuring a benzamide core substituted with a piperidin-4-yloxy moiety, rendered as its hydrochloride salt for enhanced stability and solubility. This intermediate is of interest in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or receptor modulation. The piperidine ring contributes to conformational rigidity, while the benzamide group offers versatility for further functionalization. The hydrochloride form ensures improved handling and compatibility in synthetic workflows. Its well-defined structure makes it a valuable scaffold for medicinal chemistry applications, including the exploration of novel therapeutic agents with potential analgesic or neuropharmacological activity.
3-(Piperidin-4-yloxy)benzamide hydrochloride structure
906744-11-4 structure
Product Name:3-(Piperidin-4-yloxy)benzamide hydrochloride
CAS No:906744-11-4
MF:C12H17ClN2O2
MW:256.728582143784
CID:1090736
PubChem ID:72183163
Update Time:2025-05-20

3-(Piperidin-4-yloxy)benzamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Piperidin-4-yloxy)benzamide hydrochloride
    • 3-piperidin-4-yloxybenzamide,hydrochloride
    • 3-(Piperidin-4-yloxy)benzamidehydrochloride
    • DTXSID50858654
    • 3-piperidin-4-yloxybenzamide;hydrochloride
    • 906744-11-4
    • 3-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
    • Inchi: 1S/C12H16N2O2.ClH/c13-12(15)9-2-1-3-11(8-9)16-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,13,15);1H
    • InChI Key: NOURBXQJNMCHLI-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC=C(C(N)=O)C=1)C1CCNCC1

Computed Properties

  • Exact Mass: 256.0978555g/mol
  • Monoisotopic Mass: 256.0978555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų

3-(Piperidin-4-yloxy)benzamide hydrochloride Pricemore >>

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Additional information on 3-(Piperidin-4-yloxy)benzamide hydrochloride

Recent Advances in the Study of 3-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 906744-11-4)

3-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 906744-11-4) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications as a bioactive molecule, particularly in the modulation of specific biological targets. This research brief aims to summarize the latest findings regarding its synthesis, pharmacological properties, and therapeutic potential.

The compound has been investigated for its role as a selective inhibitor of certain enzymes and receptors, which are implicated in various disease pathways. Notably, its structural features, including the piperidin-4-yloxy moiety and benzamide core, contribute to its binding affinity and specificity. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its interaction mechanisms at the atomic level.

Recent synthetic approaches to 3-(Piperidin-4-yloxy)benzamide hydrochloride have focused on optimizing yield and purity while minimizing side reactions. Green chemistry principles have been integrated into some of these protocols, emphasizing the use of environmentally friendly solvents and catalysts. These advancements are critical for scaling up production for preclinical and clinical studies.

Pharmacological evaluations have demonstrated promising results in vitro and in vivo. For instance, the compound has shown efficacy in models of neurological disorders and inflammation, with a favorable safety profile. These findings suggest its potential as a lead compound for further drug development. However, challenges such as bioavailability and metabolic stability remain to be addressed in subsequent studies.

In conclusion, 3-(Piperidin-4-yloxy)benzamide hydrochloride represents a versatile scaffold with broad therapeutic potential. Ongoing research is expected to further explore its mechanisms of action and optimize its pharmacokinetic properties. Collaborative efforts between academia and industry will be essential to translate these discoveries into clinical applications.

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